7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a chloromethyl group attached to a dihydrobenzodioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the chloromethylation of a precursor compound. One common method involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) or aluminum chloride (AlCl3) under mild conditions .
Industrial Production Methods
For industrial-scale production, the process may be optimized to ensure higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzodioxepine: Lacks the chloromethyl group but shares the core structure.
Chloromethylbenzene: Contains a chloromethyl group attached to a benzene ring.
Dihydrobenzodioxepine: Similar core structure without the chloromethyl substitution.
Uniqueness
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of both the chloromethyl group and the dihydrobenzodioxepine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZCFOABYOEFPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CCl)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380046 |
Source
|
Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67869-70-9 |
Source
|
Record name | 7-(chloromethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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